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Compound of Interest

Compound Name: AC-Tyr-nhme

CAS No.: 6367-14-2

Cat. No.: B556344 Get Quote

Executive Summary
Ac-Tyr-NHMe (N-Acetyl-L-tyrosine N-methylamide) serves as the "gold standard" mimetic for

the tyrosine residue within a protein backbone. Unlike free tyrosine, which contains charged

amine and carboxyl termini that complicate photophysical analysis, Ac-Tyr-NHMe isolates the

phenolic side chain and the peptide backbone (amide linkages) in a neutral, uncharged state.

This isolation makes it the primary reference compound for calibrating force fields (MD

simulations), studying Proton-Coupled Electron Transfer (PCET), and benchmarking protein

fluorescence quenching.

This guide provides a rigorous, self-validating framework for synthesizing, purifying, and

utilizing Ac-Tyr-NHMe in high-precision experimental and computational workflows.

Part 1: Physicochemical Profile & Specifications[1]
To ensure reproducibility, all experimental inputs must meet the following physicochemical

standards.

Table 1: Core Physicochemical Specifications
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Property Specification
Notes for Experimental
Design

Chemical Name
N-Acetyl-L-tyrosine N-

methylamide

Blocked N- and C-termini

mimic peptide bonds.

CAS Number 6367-14-2

Verify against CoA; often

confused with N-Acetyl-L-

Tyrosine.

Formula C₁₂H₁₆N₂O₃

Molecular Weight 236.27 g/mol

Solubility
High: DMSO, Ethanol,

MethanolModerate: Water

Critical: Aggregation in water

at >10 mM can distort

fluorescence lifetimes.

Absorption Max (

)
275 nm (Water)

(Phenolic

).

Emission Max (

)
303 nm (Water)

Solvatochromic shift is minimal

compared to Trp, but intensity

varies.

pKa (Phenolic) ~10.0
Ensure pH < 8.0 for neutral

form studies.

Part 2: Synthesis & Purification Protocol (Self-
Validating)
The Causality of Purity: Commercial sources of Ac-Tyr-NHMe often contain trace free tyrosine

or N-acetyl-tyrosine. These impurities have different fluorescence quantum yields and pKa

values, which will catastrophically skew PCET rates and fluorescence quenching data. You

must purify before use.

Workflow Diagram: Synthesis & Purification Logic
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Figure 1: Step-wise logic for synthesizing and purifying Ac-Tyr-NHMe to spectroscopic grade.

Step-by-Step Protocol
Coupling Reaction:

Dissolve N-Acetyl-L-Tyrosine (Ac-Tyr-OH) (1 eq) in DMF.

Add Methylamine hydrochloride (1.2 eq), EDC (1.2 eq), and HOBt (1.2 eq).

Add DIEA (3 eq) to activate the amine. Stir at RT for 12 hours.

Why: EDC/HOBt minimizes racemization compared to acid chlorides, preserving the L-

configuration essential for biological relevance.

Workup (The "Wash" Cycle):

Dilute with Ethyl Acetate (EtOAc).

Wash sequentially with: 1N HCl (removes unreacted amine), Sat. NaHCO₃ (removes

unreacted acid), and Brine.

Self-Validation: The product is neutral. If it stays in the organic layer during acid/base

washes, the protecting groups are intact.

Recrystallization (Critical Step):

Dissolve crude solid in minimal hot ethanol.

Add warm water until slightly turbid. Cool slowly to 4°C.
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Why: Slow crystallization excludes photo-oxidized impurities (yellowing) that act as inner-

filter quenchers.

Part 3: Fluorescence Spectroscopy Standard
Ac-Tyr-NHMe is the benchmark for Tyrosine Fluorescence. The amide bond quenches the

fluorescence relative to free tyrosine (rotamer-dependent quenching).

Protocol: Quantum Yield Determination
Objective: Determine the Quantum Yield (

) of Ac-Tyr-NHMe in water.

Standard Selection: Use L-Tryptophan (

in water) or L-Tyrosine (

in water) as the reference. Note: Tyrosine is preferred for spectral overlap.

Sample Preparation:

Prepare stock Ac-Tyr-NHMe in ultrapure water.

Dilute to obtain Absorbance (

) at 275 nm of 0.05 - 0.10.

Causality:

causes Inner Filter Effects (re-absorption of emitted light), artificially lowering the observed
yield.

Measurement:

Excitation: 275 nm.

Emission Scan: 280 nm – 450 nm.

Slit Widths: 2-5 nm (keep consistent between blank, standard, and sample).
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Calculation:

Where

is the integrated emission area and

is the refractive index of the solvent.

Field Insight: The

of Ac-Tyr-NHMe is typically lower than free tyrosine (approx. 0.02 - 0.04 in water) due to
electron transfer quenching from the excited phenol to the amide backbone.

Part 4: Proton-Coupled Electron Transfer (PCET)
Ac-Tyr-NHMe is the primary model for investigating Bidirectional PCET, where the proton and

electron transfer to different acceptors (or the same acceptor in concerted pathways).

Mechanism: Concerted vs. Stepwise
In a typical experiment using a flash-quench technique (e.g., with

as the oxidant):

Oxidation: The phenol group is oxidized to a radical cation (

).

Deprotonation: The proton is released to a base (buffer or water).

Concerted Proton-Electron Transfer (CPET): The electron moves to the oxidant while the

proton moves to the base simultaneously, avoiding the high-energy cation intermediate.

Diagram: PCET Reaction Coordinate
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Figure 2: The Concerted Proton-Electron Transfer (CPET) pathway bypasses the high-energy

radical cation intermediate.

Experimental Setup (Laser Flash Photolysis)
Excitation: 355 nm or 532 nm laser pulse (ns duration).

Oxidant:

+ Methyl Viologen (MV

) (Flash-Quench method).

Observation: Monitor the formation of the neutral tyrosyl radical (

) at 410 nm.

Self-Validation: The rate of radical formation (

) should exhibit a pH dependence that reveals the transition from PT-limited to ET-limited
regimes.
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Part 5: Computational Modeling (Force Field
Benchmarking)
For MD simulations (Amber/CHARMM), Ac-Tyr-NHMe is the "dipeptide approximation" used to

parameterize backbone torsions (

) and sidechain rotamers (

).

Amber ff14SB: Uses Ac-Tyr-NHMe to fit partial charges (RESP) and torsion potentials

against QM data (MP2/6-31G*).

Validation Protocol:

Run a 100 ns MD simulation of Ac-Tyr-NHMe in TIP3P water.

Calculate the distribution of

and

angles.

Compare against NMR J-coupling constants derived from the Karplus equation.

Success Criteria: The population of the gauche- and trans rotamers must match

experimental NMR data within 5-10%.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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